molecular formula C14H10F2N2 B1144149 3,3'-Difluorobenzaldazine CAS No. 15332-10-2

3,3'-Difluorobenzaldazine

货号 B1144149
CAS 编号: 15332-10-2
分子量: 244.24
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3,3'-Difluorobenzaldazine, such as indazoles, involves reactions such as the condensation of o-fluorobenzaldehydes with hydrazine (Lukin, Hsu, Fernando, & Leanna, 2006). Other methods include the reaction of perfluorinated dihydroxybenzenes with dichlorotriazines for synthesizing electron-deficient oxacalix[2]arene[2]triazines (Yang, Chen, Wang, Zhao, & Wang, 2013).

Molecular Structure Analysis

The molecular structure and electrostatic properties of similar fluorinated compounds can be studied using various spectroscopic methods and computational techniques. For instance, the structure of fluorinated indazoles was characterized using high-resolution mass spectroscopy and NMR spectroscopy (Hathaway, Day, Lewis, & Glaser, 1998).

Chemical Reactions and Properties

The chemical reactions of fluorinated compounds can involve various pathways. For example, the reaction of fluorinated oxadiazoles with hydrazine leads to the formation of different fluorinated products depending on the reaction conditions (Buscemi, Pace, Piccionello, Macaluso, Vivona, Spinelli, & Giorgi, 2005).

Physical Properties Analysis

The physical properties of fluorinated compounds are often characterized by techniques such as differential scanning calorimetry (DSC) and Fourier transform infrared (FT-IR) spectroscopy. A study on o-trifluoroacetamide functional benzoxazine, a related compound, illustrates this approach (Zhang, Han, Froimowicz, & Ishida, 2017).

Chemical Properties Analysis

The chemical properties of fluorinated heterocyclic compounds are explored through various synthetic strategies. The generation of difluorocarbenes, for example, is a method used for introducing fluorinated one carbon units into carbonyl and related compounds (Fuchibe & Ichikawa, 2023).

科学研究应用

Summary of the Application

DFB is used as a positive allosteric modulator for metabotropic glutamate subtype 5 (mGluR5) receptors . This modulation enhances the amplitude of field potentials induced by N-methyl-D-aspartate (NMDA), an ionotropic glutamate receptor .

Methods of Application or Experimental Procedures

The study used the multi-electrode dish (MED) system to observe field potentials in hippocampal slices of mice . DFB did not alter the basal field potentials but enhanced the amplitude of field potentials induced by NMDA .

Results or Outcomes

The inhibitory action of ketamine on NMDA-induced response was reversed by DFB . This suggests that DFB can potentiate NMDA receptor activation and reverse NMDA receptor suppression induced by NMDA antagonists .

2. Allosteric Modulation of G Protein Coupled Receptors

Summary of the Application

DFB is a positive modulator for mGluR5, a type of GPCR . Small changes in the chemical structures of ligands can switch their modulatory effects .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application were not detailed in the source .

Results or Outcomes

DFB, as a positive modulator for mGluR5, demonstrates the potential for allosteric modulation in GPCR research .

安全和危害

3,3’-Difluorobenzaldazine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored under desiccated conditions and under inert gas .

Relevant Papers One relevant paper is "Interaction of Novel Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 with the Negative Allosteric Antagonist Site Is Required for Potentiation of Receptor Responses" . This paper suggests that 3,3’-Difluorobenzaldazine and other allosteric potentiators act by binding to the same allosteric site as the negative allosteric modulators of mGluR5 .

属性

IUPAC Name

(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCVDNIIFNDJK-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017667
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluorobenzaldazine

CAS RN

15332-10-2
Record name 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzaldazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
169
Citations
A Mühlemann, NA Ward, N Kratochwil, C Diener… - European journal of …, 2006 - Elsevier
Several mutations in the seven-transmembrane region of rat metabotropic glutamate 5 (rmGlu5) receptors were produced by site-directed mutagenesis and expressed in CHO cells. …
Number of citations: 62 www.sciencedirect.com
JA O'Brien, W Lemaire, TB Chen, RSL Chang… - Molecular …, 2003 - ASPET
We have identified a family of highly selective allosteric modulators of the group I metabotropic glutamate receptor subtype 5 (mGluR5). This family of closely related analogs exerts a …
Number of citations: 276 molpharm.aspetjournals.org
D Balschun, W Zuschratter, W Wetzel - Neuroscience, 2006 - Elsevier
Group I metabotropic glutamate receptors (mGluRs) have been implicated in learning and memory formation. Recent findings indicate an important function of the group I mGluR …
Number of citations: 108 www.sciencedirect.com
Y Zhang, AL Rodriguez, PJ Conn - Journal of Pharmacology and …, 2005 - ASPET
The metabotropic glutamate receptor subtype 5 (mGluR5) activates calcium mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in cortical astrocytes. …
Number of citations: 120 jpet.aspetjournals.org
AL Rodriguez, Y Nong, NK Sekaran, D Alagille… - Molecular …, 2005 - ASPET
The metabotropic glutamate receptor subtype 5 (mGlu5) activates calcium mobilization via binding of glutamate, the major excitatory neurotransmitter in the central nervous system. …
Number of citations: 129 molpharm.aspetjournals.org
HH Chen, PF Liao, MH Chan - Journal of biomedical science, 2011 - Springer
Background In order to understand the interaction between the metabotropic glutamate subtype 5 (mGluR5) and N-methyl-D-aspartate (NMDA) receptors, the influence of mGluR5 …
Number of citations: 52 link.springer.com
C Goudet, F Gaven, J Kniazeff, C Vol… - Proceedings of the …, 2004 - National Acad Sciences
Although agonists bind directly in the heptahelical domain (HD) of most class-I rhodopsin-like G protein coupled receptors (GPCRs), class-III agonists bind in the extracellular domain of …
Number of citations: 230 www.pnas.org
F Xue, BA Stoica, M Hanscom… - CNS & Neurological …, 2014 - ingentaconnect.com
Traumatic brain injury causes progressive neurodegeneration associated with chronic microglial activation. Recent studies show that neurodegeneration and neuroinflammation after …
Number of citations: 26 www.ingentaconnect.com
JA O'Brien, W Lemaire, M Wittmann… - … of Pharmacology and …, 2004 - ASPET
We found that N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), is a potent and selective positive allosteric modulator of the …
Number of citations: 201 jpet.aspetjournals.org
SK Lakkaraju, H Mbatia, M Hanscom, Z Zhao… - Bioorganic & medicinal …, 2015 - Elsevier
Positive allosteric modulators (PAMs) binding to the transmembrane (TM) domain of metabotropic glutamate receptor 5 (mGluR5) are promising therapeutic agents for psychiatric …
Number of citations: 11 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。